molecular formula C11H17NO5 B2719471 (3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid CAS No. 352226-72-3

(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid

Cat. No.: B2719471
CAS No.: 352226-72-3
M. Wt: 243.259
InChI Key: VGLAXEIGOPKPIR-SFYZADRCSA-N
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Description

“(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid” is a chemical compound with the CAS Number: 352226-72-3. It has a molecular weight of 243.26 .

Scientific Research Applications

Directed Hydrogenation for Selective Synthesis

The scientific research involving (3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid showcases its applications in the field of selective synthesis. A notable study demonstrated the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield single diastereomers of related compounds, marking a significant advancement in carbamate-directed hydrogenations of functionalized cyclopentenes (Smith et al., 2001).

Alkaline Thermochemical Degradation of Cellulose

Research on the alkaline thermochemical degradation of cellulose has identified a mixture of carboxylic acids, including hydroxy monocarboxylic and dicarboxylic acids, as by-products. This study provides insight into the technical utilization and potential applications of such acid mixtures in various fields (Niemelä, 2007).

Deamination of Alicyclic α-Aminoketones

The deamination process of α-aminocyclohexanones yielding cyclopentane carboxylic acids and related compounds has been explored, offering valuable information for the synthesis of cyclic compounds and understanding reaction mechanisms (Edwards & Lesage, 1963).

Host-Guest Complexation Studies

Investigations into the complexation of aromatic carboxylic acids by β-cyclodextrins have provided insights into the stability of host-guest complexes, influenced by the charge, hydrophobicity, and stereochemistry of both host and guest. This research is pivotal for understanding molecular interactions in aqueous solutions (Kean et al., 1999).

Properties

IUPAC Name

(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h5,7-8,13H,4H2,1-3H3,(H,12,16)(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAXEIGOPKPIR-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(=C[C@@H]1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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